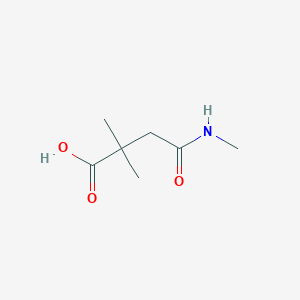
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate is a complex organic compound that combines several functional groups, including silyl ethers, glucuronides, and acetates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate typically involves multiple steps. The process begins with the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. This is followed by the glycosylation of genistein with a glucuronic acid derivative. The final step involves acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The silyl ether groups can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of silyl ethers.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Used in the synthesis of specialized materials and compounds.
Mécanisme D'action
The mechanism of action of 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and affect gene expression. These actions are mediated through its functional groups, which can interact with proteins, nucleic acids, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets 3-(4-((tert-Butyldimethylsilyl)oxy)phenyl Genistein 6-Methoxy-7-beta-D-Glucuronide Triacetate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for specialized research applications.
Propriétés
Formule moléculaire |
C34H40O14Si |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H40O14Si/c1-17(35)43-28-29(44-18(2)36)31(45-19(3)37)33(47-30(28)32(40)41-7)46-22-14-24(38)26-25(15-22)42-16-23(27(26)39)20-10-12-21(13-11-20)48-49(8,9)34(4,5)6/h10-16,28-31,33,38H,1-9H3/t28-,29-,30-,31+,33+/m0/s1 |
Clé InChI |
SKVQXWDWPUQXHW-XRFYEMKBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)O)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



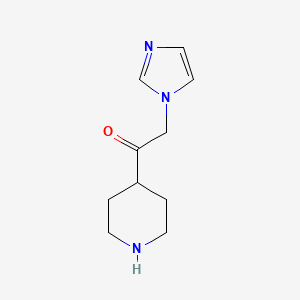
![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
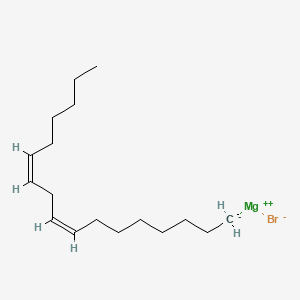

![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
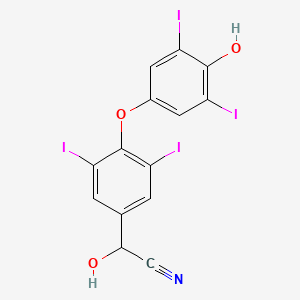

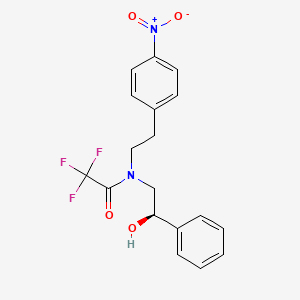
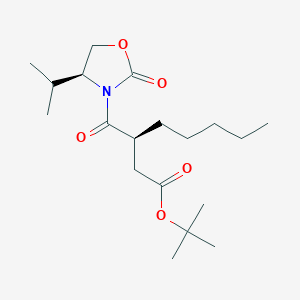
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
